

A Comprehensive Technical Guide to the Physical Properties of Ethyl Phenylsulfinylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Phenylsulfinylacetate*

Cat. No.: *B1311388*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of **ethyl phenylsulfinylacetate** (CAS No. 54882-04-1). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data has been compiled into a clear, tabular format for ease of reference and comparison. Furthermore, detailed experimental protocols, where available or adaptable from general laboratory practice, are provided to assist in the verification and further investigation of these properties.

Core Physical Properties

Ethyl phenylsulfinylacetate is a sulfoxide that presents as a clear liquid, with a color ranging from light yellow to orange.^[1] Its fundamental physical characteristics are crucial for its handling, application, and integration into various chemical and biological systems.

Quantitative Data Summary

The known physical properties of **ethyl phenylsulfinylacetate** are summarized in the table below. It is important to note that a specific melting point for this compound is not readily available in the surveyed literature, suggesting it likely exists as a liquid at ambient temperatures.

Physical Property	Value	Notes
Molecular Formula	$C_{10}H_{12}O_3S$	
Molecular Weight	212.27 g/mol	[1] [2]
Boiling Point	154 °C	at 3 mmHg [1]
Density	1.21 g/mL	
Refractive Index	1.5440 - 1.5490	
Appearance	Clear Liquid	[1]
Color	Light yellow to Yellow to Orange	[1]

Experimental Protocols

While specific, published experimental protocols for the determination of all physical properties of **ethyl phenylsulfinylacetate** are not extensively documented, standard methodologies for organic compounds can be readily applied. The following sections outline detailed procedures that are appropriate for verifying the properties listed above and for determining those not yet quantitatively defined.

Determination of Boiling Point (Micro-method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a suitable method.

Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for micro-boiling point determination.

Detailed Steps:

- Sample Preparation: Place a small amount (approximately 0.5 mL) of **ethyl phenylsulfinylacetate** into a small test tube or fusion tube.
- Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
- Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.
- Heating: Clamp the thermometer and fusion tube assembly so that the bulb and the sample are immersed in the heat-transfer fluid (e.g., mineral oil) within a Thiele tube.
- Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Measurement: Continue gentle heating until a continuous and rapid stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid begins to enter the capillary tube is the boiling point of the sample.
- Pressure Correction: Record the atmospheric pressure. If the boiling point is determined at a pressure other than 760 mmHg, a correction may be necessary.

Determination of Refractive Index

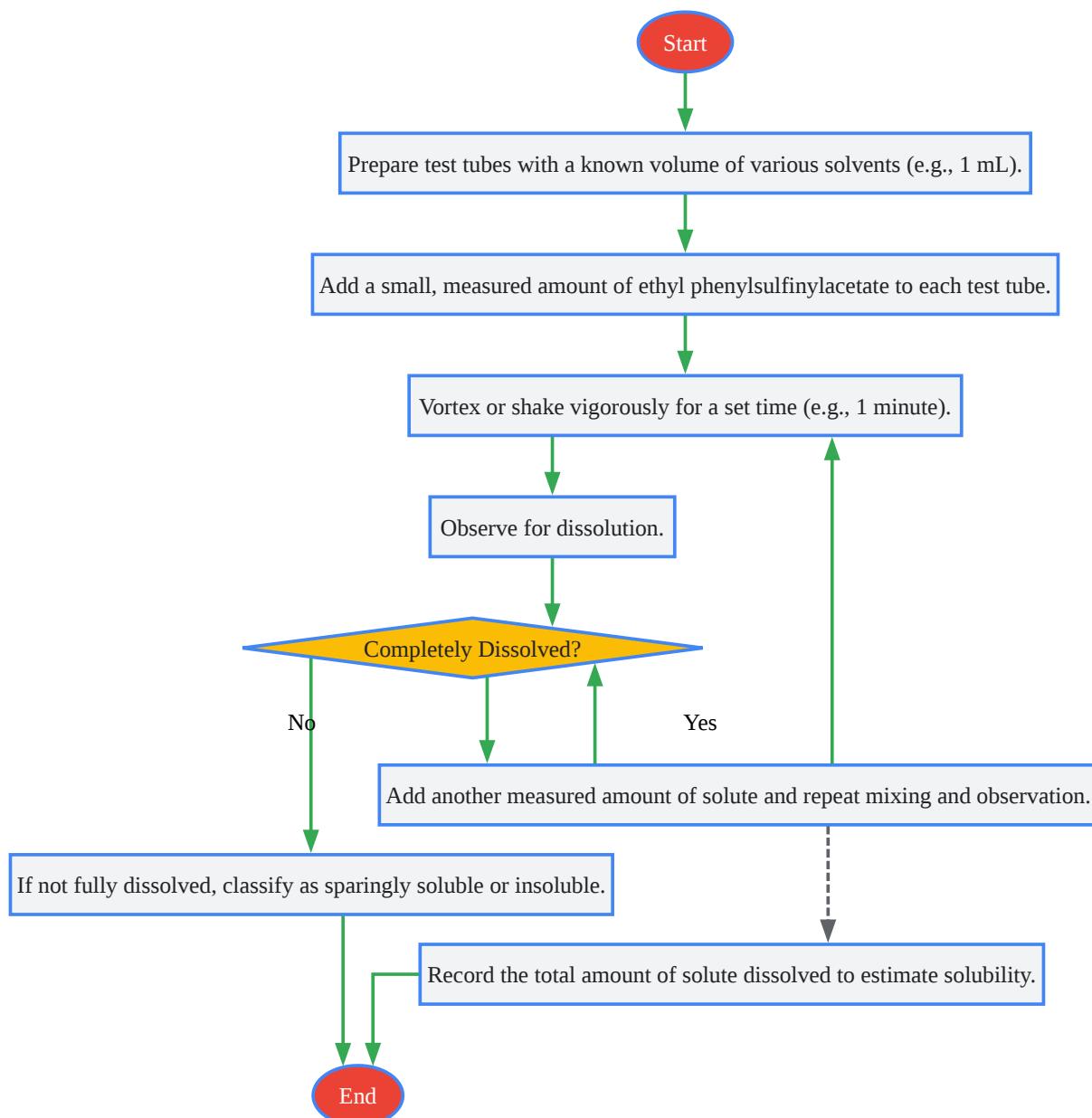
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.

Workflow for Refractive Index Measurement

[Click to download full resolution via product page](#)

Caption: Workflow for refractive index measurement.

Detailed Steps:


- Instrument Preparation: Turn on the Abbe refractometer and the light source. Ensure the prisms are clean and dry. Calibrate the instrument using a standard with a known refractive index, such as distilled water.
- Sample Application: Place 2-3 drops of **ethyl phenylsulfinylacetate** onto the surface of the lower prism.
- Prism Closure: Close the prisms and clamp them together.
- Measurement: Look through the eyepiece and adjust the mirror to get the best illumination. Turn the coarse adjustment knob until the light and dark fields appear in the field of view.
- Focusing: Adjust the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs.
- Reading: Read the refractive index from the built-in scale.
- Temperature Control: Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Determination of Solubility (Qualitative and Semi-Quantitative)

A comprehensive quantitative solubility profile in various solvents is not currently available. The following protocol outlines a general method for determining the solubility of **ethyl**

phenylsulfinylacetate.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

Detailed Steps:

- Solvent Preparation: In a series of test tubes, add a precise volume (e.g., 1.0 mL) of a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, dichloromethane).
- Solute Addition: To each test tube, add a small, accurately weighed amount of **ethyl phenylsulfinylacetate** (e.g., 10 mg).
- Mixing: Vigorously shake or vortex each tube for a standardized period (e.g., 1-2 minutes) to facilitate dissolution.
- Observation: Visually inspect each tube to determine if the solute has completely dissolved.
- Incremental Addition (for soluble compounds): If the initial amount dissolves completely, continue to add small, weighed increments of the solute, followed by mixing, until the solution becomes saturated and a small amount of undissolved material remains.
- Quantification: The total mass of the solute that dissolves in the known volume of the solvent provides a semi-quantitative measure of its solubility (e.g., in mg/mL).
- Classification: Based on the amount dissolved, the solubility can be classified (e.g., very soluble, soluble, sparingly soluble, insoluble).

Signaling Pathways and Experimental Workflows

At present, there is no readily available information in the public domain that describes specific signaling pathways in which **ethyl phenylsulfinylacetate** is directly involved, nor are there established complex experimental workflows where it is a key reagent beyond standard organic synthesis and purification. Research in these areas would represent a novel contribution to the understanding of this compound's biological and chemical activities.

Conclusion

This technical guide provides a consolidated overview of the known physical properties of **ethyl phenylsulfinylacetate** and outlines standard experimental procedures for their determination. While key data points such as boiling point, density, and refractive index are established, further research is required to fully characterize its melting point and solubility profile across a range of common laboratory solvents. The absence of information regarding its involvement in biological pathways or complex experimental workflows highlights opportunities for future investigation. This guide serves as a foundational resource for professionals working with **ethyl phenylsulfinylacetate**, enabling informed handling, application, and further study of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Ethyl Phenylsulfinylacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311388#ethyl-phenylsulfinylacetate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com